molecular formula C7H12O B2888483 2-ETHENYLOXANE CAS No. 52426-83-2

2-ETHENYLOXANE

Cat. No.: B2888483
CAS No.: 52426-83-2
M. Wt: 112.172
InChI Key: YFTHPAKWQBTOLK-UHFFFAOYSA-N
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Description

2-Vinyltetrahydro-2H-pyran is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and a vinyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Vinyltetrahydro-2H-pyran can be synthesized through several methods. One common approach involves the Pd-catalyzed telomerization of butadiene with carbon dioxide, which produces a CO2-derived lactone that can be further transformed into 2-ETHENYLOXANE . Another method includes the cycloisomerization of 1,5-enynes under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Vinyltetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the vinyl group into an ethyl group, altering the compound’s properties.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while substitution reactions can produce a wide range of functionalized derivatives.

Mechanism of Action

The mechanism by which 2-ETHENYLOXANE exerts its effects involves interactions with various molecular targets and pathways. For instance, in polymerization reactions, the vinyl group participates in radical or ring-opening polymerizations, leading to the formation of polymer chains . The oxygen atom in the ring can also engage in hydrogen bonding and other interactions that influence the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Vinyltetrahydro-2H-pyran is unique due to its combination of a six-membered ring with an oxygen atom and a vinyl group. This structure imparts distinct reactivity and potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-ethenyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-7-5-3-4-6-8-7/h2,7H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTHPAKWQBTOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52426-83-2
Record name 2-ethenyloxane
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